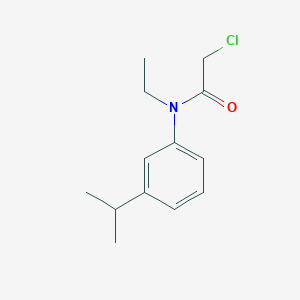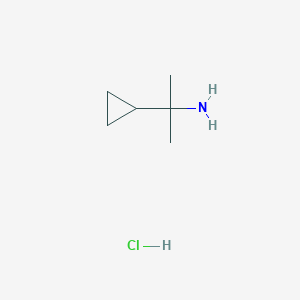
5-ブロモ-2,4-ジヒドロキシベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and hydroxyl groups at the 5th and 2nd, 4th positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2,4-dihydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Antioxidant and Anti-inflammatory Agent: This compound has shown potential as an antioxidant and anti-inflammatory agent in biological studies.
Medicine:
Hair Growth Promoter: Research has indicated that 5-Bromo-2,4-dihydroxybenzaldehyde can promote hair growth by activating the Wnt/β-catenin and autophagy pathways while inhibiting the TGF-β pathway.
Industry:
生化学分析
Biochemical Properties
5-Bromo-2,4-dihydroxybenzaldehyde plays a significant role in biochemical reactions. It is involved in free radical bromination, nucleophilic substitution, and oxidation . It interacts with various enzymes and proteins, particularly in the benzylic position . The compound’s interactions are resonance-stabilized, making it a key player in various biochemical processes .
Cellular Effects
5-Bromo-2,4-dihydroxybenzaldehyde has been found to have several effects on cells and cellular processes. It has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway . It also exhibits anti-inflammatory effects in LPS-stimulated macrophages and dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse models . Furthermore, it inhibits ultraviolet B (UVB)-induced oxidative stress in keratinocytes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2,4-dihydroxybenzaldehyde involves several pathways. It has been found to activate the Wnt/β-catenin and autophagy pathways, and inhibit the TGF-β pathway . These actions result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions:
Lithiation-Formylation Approach: One common method involves the lithiation of 2,4-dihydroxybenzaldehyde followed by bromination. The lithiation is typically carried out using n-butyllithium (n-BuLi) in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production methods for 5-Bromo-2,4-dihydroxybenzaldehyde typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product efficiently .
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-2,4-dihydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine atom in 5-Bromo-2,4-dihydroxybenzaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KOtBu
Major Products Formed:
Oxidation: 5-Bromo-2,4-dihydroxybenzoic acid
Reduction: 5-Bromo-2,4-dihydroxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
作用機序
Molecular Targets and Pathways:
Wnt/β-Catenin Pathway: 5-Bromo-2,4-dihydroxybenzaldehyde activates the Wnt/β-catenin pathway by phosphorylating GSK3β and β-catenin, leading to increased hair growth.
Autophagy Pathway: It induces autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.
類似化合物との比較
2,4-Dihydroxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but with different positions of hydroxyl groups, leading to different reactivity and applications.
5-Bromo-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups, affecting its chemical properties and reactivity.
Uniqueness: 5-Bromo-2,4-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple biological pathways makes it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
5-bromo-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXIVBXVLTMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2534016.png)


![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)
![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)






![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)
